1-Phenazinecarboxylic acid, 9-phenoxy-
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Overview
Description
9-phenoxyphenazine-1-carboxylic Acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 9-phenoxyphenazine-1-carboxylic Acid, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or other aldehydes.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial Production Methods
Industrial production of phenazine derivatives often involves microbial synthesis due to its efficiency and sustainability. For example, Pseudomonas species are known to produce phenazine-1-carboxylic acid through fermentation processes. Genetic engineering techniques can enhance the yield and efficiency of these microbial production methods .
Chemical Reactions Analysis
Types of Reactions
9-phenoxyphenazine-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenazine-1,6-dicarboxylic acid, while reduction can yield phenazine-1-carboxamide .
Scientific Research Applications
9-phenoxyphenazine-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: It has potential antitumor and antioxidant activities, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 9-phenoxyphenazine-1-carboxylic Acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antitumor Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting topoisomerases, which are enzymes involved in DNA replication
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its antimicrobial and antitumor activities.
Phenazine-1-carboxamide: Exhibits similar biological activities but with different solubility properties.
2-hydroxyphenazine: Known for its antifungal properties
Uniqueness
9-phenoxyphenazine-1-carboxylic Acid is unique due to the presence of the phenoxy group, which enhances its solubility and potentially its biological activity compared to other phenazine derivatives .
Biological Activity
1-Phenazinecarboxylic acid, 9-phenoxy- (CAS No. 103942-79-6) is a derivative of phenazine that has garnered attention due to its diverse biological activities. This compound exhibits significant antimicrobial, antitumor, and antioxidant properties, making it a subject of interest in various fields including medicine, agriculture, and industrial applications.
Property | Value |
---|---|
Molecular Formula | C19H12N2O3 |
Molecular Weight | 316.3 g/mol |
IUPAC Name | 9-phenoxyphenazine-1-carboxylic acid |
CAS Number | 103942-79-6 |
InChI Key | JRYGZNQVGDPOER-UHFFFAOYSA-N |
The biological activity of 1-phenazinecarboxylic acid, 9-phenoxy-, primarily involves:
- Antimicrobial Activity : It disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death. This mechanism is crucial for its application in treating infections.
- Antitumor Activity : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of topoisomerases, enzymes that are vital for DNA replication and repair.
Antimicrobial Activity
1-Phenazinecarboxylic acid, 9-phenoxy-, has demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
- Bacteria : Including both Gram-positive and Gram-negative strains.
- Fungi : Effective against common fungal pathogens.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1-phenazinecarboxylic acid, 9-phenoxy-, against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
This suggests that the compound is particularly effective against Gram-positive bacteria.
Antitumor Activity
The antitumor properties have been assessed in vitro using various cancer cell lines. The findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Results Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via ROS |
HeLa | 20 | Topoisomerase inhibition |
A549 | 18 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.
Antioxidant Activity
In addition to its antimicrobial and antitumor properties, this compound exhibits notable antioxidant activity. It scavenges free radicals, reducing oxidative stress in cells, which is vital for preventing cellular damage associated with various diseases.
Comparison with Similar Compounds
To understand its unique properties, it is essential to compare it with other phenazine derivatives:
Compound | Antimicrobial Activity | Antitumor Activity | Unique Features |
---|---|---|---|
Phenazine-1-carboxylic Acid | Moderate | Low | Basic phenazine structure |
Phenazine-1-carboxamide | High | Moderate | Different solubility properties |
2-Hydroxyphenazine | Low | High | Strong antifungal properties |
1-Phenazinecarboxylic acid, 9-phenoxy-, stands out due to its enhanced solubility and broader spectrum of biological activities attributed to the phenoxy group.
Properties
CAS No. |
103942-79-6 |
---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
9-phenoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23) |
InChI Key |
JRYGZNQVGDPOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O |
Origin of Product |
United States |
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